
2,2,4-Trimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid that contains a total of 32 atoms: 20 hydrogen atoms, 10 carbon atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes three methyl groups attached to the heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptanoic acid can be achieved through various methods. One common approach involves the use of commercially available pseudoephedrine propionamide as a starting material. The synthesis typically involves multiple steps, including the formation of intermediates and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2,4-Trimethylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,2,5-Trimethyl-1,3-dioxolane-4-one: This compound shares structural similarities but has different functional groups and applications.
Uniqueness
2,2,4-Trimethylheptanoic acid is unique due to its specific branching pattern and the presence of three methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
58064-14-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,2,4-trimethylheptanoic acid |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-10(3,4)9(11)12/h8H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
KMEMNSMHOHZMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
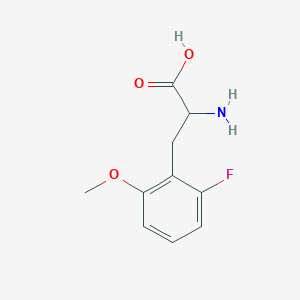
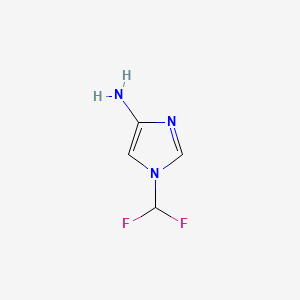

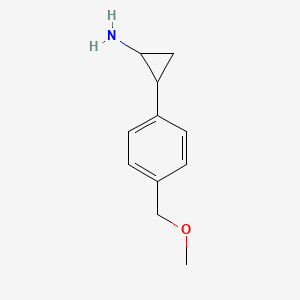
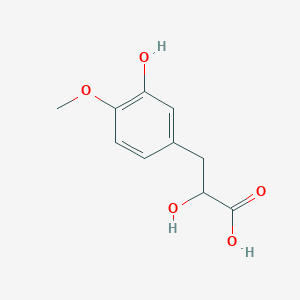
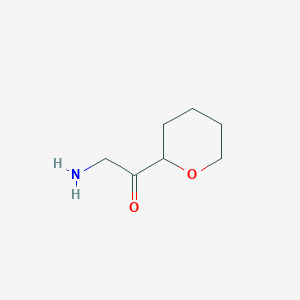


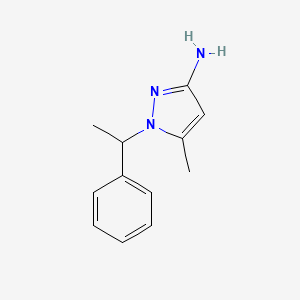
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


